2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine
Overview
Description
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a piperidine ring fused to an imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and imidazo[4,5-c]pyridine moieties in its structure makes it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core. Subsequent N-alkylation with a piperidine derivative completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)-1H-imidazo[4,5-c]pyridine
- 2-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
- 2-(Piperidin-4-yl)-3H-imidazo[4,5-d]pyridine
Uniqueness
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine is unique due to its specific structural arrangement, which imparts distinct pharmacological properties. The position of the piperidine ring and the imidazo[4,5-c]pyridine core can influence the compound’s binding affinity and selectivity for various biological targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
2-piperidin-4-yl-3H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h3,6-8,12H,1-2,4-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVWLXKLCSSAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624530 | |
Record name | 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578709-09-8 | |
Record name | 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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